molecular formula C10H8ClF5N4O2S B1415772 N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide CAS No. 1823194-68-8

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide

Cat. No.: B1415772
CAS No.: 1823194-68-8
M. Wt: 378.71 g/mol
InChI Key: KTTUGTXJKWPRAL-UHFFFAOYSA-N
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Description

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’-nitro(methylsulfanyl)methanimidamide: is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’-nitro(methylsulfanyl)methanimidamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Halogenation: Introduction of chlorine and fluorine atoms into the pyridine ring.

    Nitration: Addition of a nitro group to the molecule.

    Thioether Formation: Incorporation of the methylsulfanyl group.

Each step requires specific reagents and conditions, such as the use of chlorinating agents like thionyl chloride, nitrating agents like nitric acid, and sulfur-containing compounds for thioether formation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: Its structure suggests potential use as a pesticide or herbicide.

    Materials Science: The compound’s unique electronic properties could be exploited in the development of new materials for electronics or photonics.

Mechanism of Action

The mechanism by which N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’-nitro(methylsulfanyl)methanimidamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific proteins or enzymes, altering their activity. The presence of multiple halogen atoms and functional groups allows for strong interactions with biological targets, potentially leading to inhibition or activation of these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Uniqueness

What sets N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’-nitro(methylsulfanyl)methanimidamide apart is the combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both nitro and methylsulfanyl groups, along with multiple halogens, makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N'-nitrocarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF5N4O2S/c1-23-8(19-20(21)22)18-4-9(12,13)7-6(11)2-5(3-17-7)10(14,15)16/h2-3H,4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTUGTXJKWPRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N[N+](=O)[O-])NCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF5N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide
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N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide
Reactant of Route 3
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N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide
Reactant of Route 4
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide
Reactant of Route 5
Reactant of Route 5
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide
Reactant of Route 6
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide

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